

6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-NBDG

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An Essential Tool for Visualizing Cellular Glucose Uptake in Research and Drug Development

Introduction: 6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose, or **6-NBDG**, is a widely utilized fluorescent analog of glucose. This molecule serves as a powerful tool for researchers in cell biology, oncology, and metabolic diseases to visualize and quantify glucose uptake in living cells. By mimicking the transport of glucose across the cell membrane, **6-NBDG** provides a window into the metabolic activity of cells, making it an invaluable asset in the study of various physiological and pathological processes, including insulin signaling and cancer metabolism. Unlike its counterpart, 2-NBDG, the fluorescent NBD group in **6-NBDG** is attached to the 6th carbon of the glucose molecule. This structural difference is significant as **6-NBDG** is not phosphorylated by hexokinase and therefore does not enter the glycolytic pathway, leading to its accumulation within the cell. This intracellular accumulation allows for robust fluorescent detection and quantification.

Mechanism of Action: A Tale of Two Pathways

The primary mechanism by which **6-NBDG** enters the cell is through facilitative glucose transporters (GLUTs), with a particularly high affinity for GLUT1.[1][2][3] GLUT1 is a ubiquitously expressed transporter responsible for basal glucose uptake in many cell types. Studies have shown that **6-NBDG** binds to GLUT1 with an affinity approximately 300 times higher than that of glucose itself.[2] This high affinity, however, is coupled with a much slower permeation rate, 50 to 100 times slower than glucose.[2] Once inside the cell, **6-NBDG** is not

metabolized and accumulates in the cytoplasm, allowing for its visualization and quantification by fluorescence-based techniques such as fluorescence microscopy and flow cytometry.

However, the specificity of **6-NBDG** as a marker for GLUT-mediated glucose uptake has been a subject of debate within the scientific community. A growing body of evidence suggests that **6-NBDG** can also enter cells through transporter-independent mechanisms.^{[1][4]} This has led to calls for caution in the interpretation of data obtained using **6-NBDG**, with recommendations to use specific GLUT inhibitors to confirm the transporter-dependent portion of the uptake.^[2]

Quantitative Data Presentation

For ease of comparison, the key quantitative properties of **6-NBDG** are summarized in the table below.

Property	Value	References
Full Chemical Name	6-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)amino)-6-Deoxyglucose	
CAS Number	108708-22-1	
Excitation Maximum (λ_{ex})	~465 nm	^[5]
Emission Maximum (λ_{em})	~535 nm	^[5]
Dissociation Constant (K_d) for GLUT1	~0.13 mM	^[1]
Michaelis-Menten Constant (K_m) for transport via GLUT1	~262 μ M	^[3]
Quantum Yield (Φ_F)	Not consistently reported in literature.	

Experimental Protocols

Detailed methodologies for the application of **6-NBDG** in key experiments are provided below.

Protocol 1: Fluorescence Microscopy of 6-NBDG Uptake in Cancer Cells

This protocol is adapted for the visualization of glucose uptake in adherent cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., HeLa, MCF-7)
- Complete cell culture medium
- Glucose-free DMEM
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium with DAPI
- Glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP channel)

Procedure:

- **Cell Seeding:** Seed cancer cells onto glass-bottom dishes or coverslips at a density that will result in 70-80% confluency on the day of the experiment.
- **Glucose Starvation (Optional but Recommended):** On the day of the experiment, gently wash the cells twice with warm PBS. Replace the complete medium with glucose-free DMEM and incubate for 1-2 hours at 37°C and 5% CO₂. This step enhances the uptake of **6-NBDG**.
- **6-NBDG Incubation:** Prepare a working solution of **6-NBDG** in glucose-free DMEM at a final concentration of 50-200 µM. Remove the starvation medium and add the **6-NBDG** solution to the cells.

- Incubation: Incubate the cells with **6-NBDG** for 15-60 minutes at 37°C and 5% CO₂. The optimal incubation time should be determined empirically for each cell line.
- Washing: After incubation, aspirate the **6-NBDG** solution and wash the cells three times with ice-cold PBS to remove extracellular fluorescence.
- Fixation: Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
- Washing: Wash the cells three times with PBS.
- Mounting: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining.
- Imaging: Visualize the cells using a fluorescence microscope. **6-NBDG** fluorescence can be detected using a standard FITC/GFP filter set. Capture images for subsequent analysis.

Protocol 2: Flow Cytometry Analysis of 6-NBDG Uptake

This protocol provides a method for quantifying **6-NBDG** uptake at a single-cell level.

Materials:

- Suspension or adherent cells
- Complete cell culture medium
- Glucose-free RPMI-1640
- **6-NBDG** stock solution (e.g., 10 mM in DMSO)
- Phosphate-Buffered Saline (PBS)
- FACS buffer (PBS with 1% BSA and 0.1% sodium azide)
- Flow cytometer

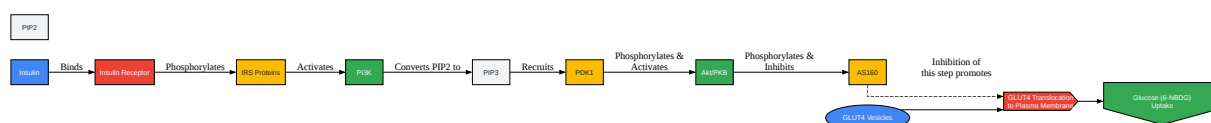
Procedure:

- Cell Preparation:

- Suspension cells: Count and aliquot approximately 1×10^6 cells per tube.
- Adherent cells: Trypsinize, count, and aliquot approximately 1×10^6 cells per tube.
- Glucose Starvation: Wash the cells once with warm PBS and resuspend in glucose-free RPMI-1640. Incubate for 30-60 minutes at 37°C and 5% CO₂.
- **6-NBDG** Incubation: Prepare a working solution of **6-NBDG** in glucose-free RPMI-1640 at a final concentration of 50-150 µM. Add the **6-NBDG** solution to the cell suspension.
- Incubation: Incubate the cells for 15-30 minutes at 37°C and 5% CO₂.
- Stopping the Uptake: Stop the uptake by adding 2 mL of ice-cold PBS to each tube and immediately centrifuging at 300 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet twice with ice-cold FACS buffer.
- Resuspension: Resuspend the cells in 500 µL of FACS buffer.
- Flow Cytometry Analysis: Analyze the cells on a flow cytometer, detecting the **6-NBDG** signal in the green fluorescence channel (e.g., FITC or GFP). A negative control (cells without **6-NBDG**) should be used to set the background fluorescence.

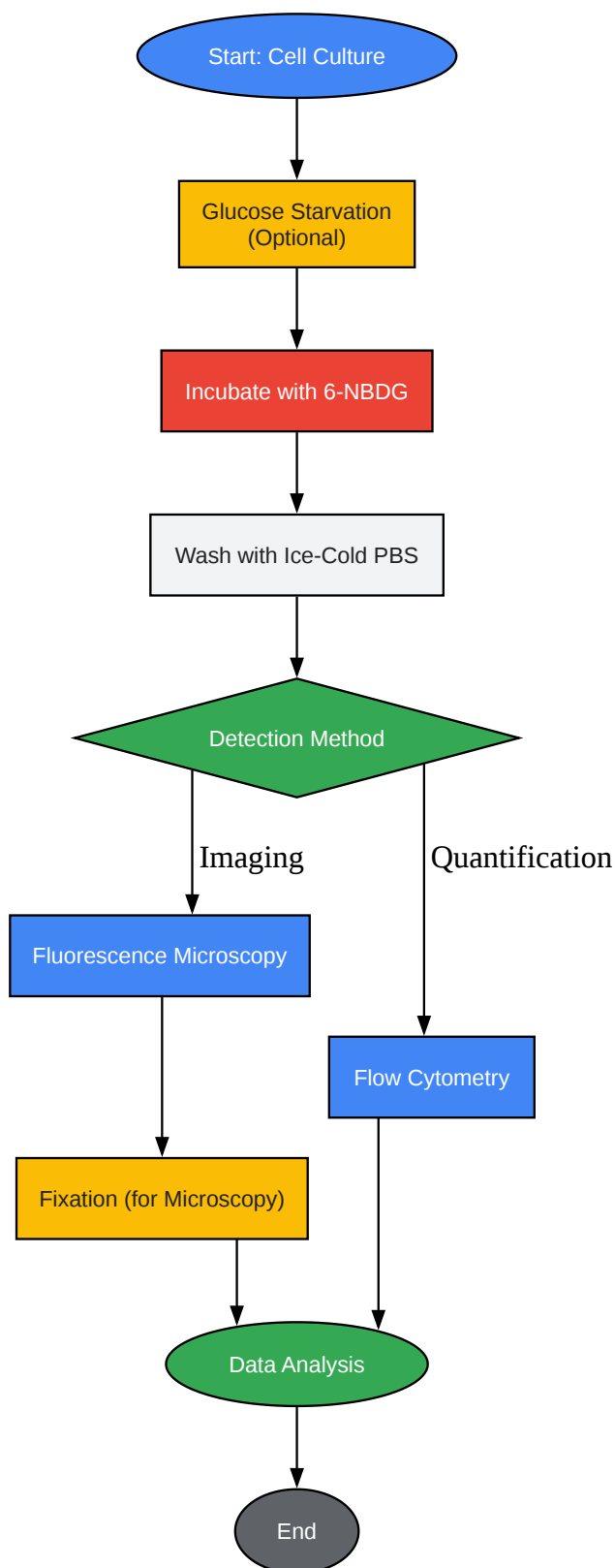
Mandatory Visualizations

The following diagrams illustrate key pathways and workflows related to the use of **6-NBDG**.



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Caption: Insulin signaling pathway leading to GLUT4 translocation and glucose uptake.



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Caption: General experimental workflow for a **6-NBDG** glucose uptake assay.

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- To cite this document: BenchChem. [6-NBDG: An In-Depth Technical Guide to a Fluorescent Glucose Analog]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b022512#what-is-6-nbdg-and-how-does-it-work]

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